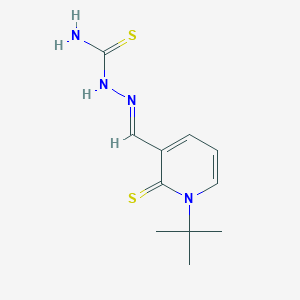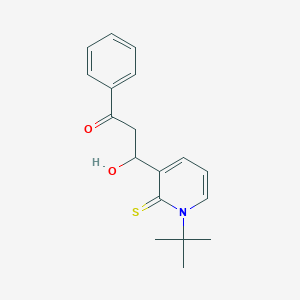![molecular formula C12H16N2O4 B514922 4-{[5-nitro-2-(methyloxy)phenyl]methyl}morpholine](/img/structure/B514922.png)
4-{[5-nitro-2-(methyloxy)phenyl]methyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[5-nitro-2-(methyloxy)phenyl]methyl}morpholine is an organic compound with the molecular formula C12H16N2O4. It is a morpholine derivative, characterized by the presence of a methoxy group and a nitro group attached to a benzyl ring, which is further connected to a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-nitro-2-(methyloxy)phenyl]methyl}morpholine typically involves a multi-step processThe reaction conditions often require the use of strong acids for nitration and bases for the substitution reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{[5-nitro-2-(methyloxy)phenyl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The methoxy group can be demethylated to form a hydroxyl group.
Substitution: The benzyl position can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the benzyl position.
Scientific Research Applications
4-{[5-nitro-2-(methyloxy)phenyl]methyl}morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[5-nitro-2-(methyloxy)phenyl]methyl}morpholine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxy-3-nitrobenzyl)morpholine
- 4-(2-Nitrobenzyl)morpholine
- 4-(4-Nitrobenzyl)morpholine
Uniqueness
4-{[5-nitro-2-(methyloxy)phenyl]methyl}morpholine is unique due to the specific positioning of the methoxy and nitro groups on the benzyl ring. This structural arrangement can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H16N2O4 |
|---|---|
Molecular Weight |
252.27g/mol |
IUPAC Name |
4-[(2-methoxy-5-nitrophenyl)methyl]morpholine |
InChI |
InChI=1S/C12H16N2O4/c1-17-12-3-2-11(14(15)16)8-10(12)9-13-4-6-18-7-5-13/h2-3,8H,4-7,9H2,1H3 |
InChI Key |
MPIVYLWSZQETGB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCOCC2 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1-Tert-butyl-2-thioxo-1,2-dihydro-3-pyridinyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B514843.png)
![17-(4-Bromophenyl)-8,16-dithia-6,14,17-triazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene](/img/structure/B514845.png)

![1-[1-(4-Chlorophenyl)-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-3-pyridinyl]ethanone](/img/structure/B514848.png)
![2-phenyl-4-[(1-phenyl-2-thioxo-1,2-dihydro-3-pyridinyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B514851.png)






![1-[1-(4-Chlorophenyl)-4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-yl]ethanone](/img/structure/B514863.png)
![1-[4-(Dimethylamino)phenyl]-2-thioxo-1,2-dihydropyridine-3-carbaldehyde](/img/structure/B514864.png)

